2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers need rigid, halogenated biphenyl scaffolds to achieve isoform selectivity in epigenetic targets. This compound delivers that exact profile. - **Key Application:** Intermediate for HDAC6 inhibitors with >101-fold selectivity over HDAC8, validated in related series. - **Synthetic Utility:** Compatible with Pd-catalyzed decarboxylative cross-coupling (40-90% yield typical). - **Physicochemical Edge:** MW 285.09, unique 2,4-dichloro + 2-fluoro pattern for tuning lipophilicity and ADME. Reliable supply for lead optimization.

Molecular Formula C13H7Cl2FO2
Molecular Weight 285.09 g/mol
CAS No. 1261893-02-0
Cat. No. B6407311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid
CAS1261893-02-0
Molecular FormulaC13H7Cl2FO2
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H7Cl2FO2/c14-7-4-5-8(10(15)6-7)9-2-1-3-11(16)12(9)13(17)18/h1-6H,(H,17,18)
InChIKeySZQZQPFUQQBRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-6-fluorobenzoic Acid (CAS 1261893-02-0): A Fluorinated Biphenyl Carboxylic Acid Building Block


2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid (CAS 1261893-02-0), also named 2',4'-dichloro-3-fluoro-[1,1'-biphenyl]-2-carboxylic acid, is a halogenated aromatic carboxylic acid derivative characterized by a biphenyl core bearing a 2,4-dichloro substitution on one ring, a fluorine atom ortho to the carboxylic acid group on the second ring, and a molecular formula of C13H7Cl2FO2 (molecular weight: 285.09 g/mol) . It is primarily utilized as a synthetic intermediate or building block for the construction of more complex organic molecules in medicinal chemistry and materials science research .

Scaffold Biphenyl core with 2,4-dichloro and 2-fluoro groups for molecular recognition studies
Synthetic utility 2-fluorobenzoic acid moiety reported compatible with decarboxylative cross-coupling
Design context 2,4-dichlorophenyl motif may support HDAC6 inhibitor selectivity research

Why 2-(2,4-Dichlorophenyl)-6-fluorobenzoic Acid Cannot Be Interchanged with Simple Halobenzoic Acids


2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid possesses a specific biphenyl scaffold with a unique halogenation pattern that distinguishes it from simpler analogs. Substituting this compound with a generic halobenzoic acid like 2,4-dichlorobenzoic acid or 2-fluorobenzoic acid would fundamentally alter the steric bulk, electronic properties, and potential binding interactions of the resulting synthetic products. The biphenyl linkage introduces conformational flexibility and extended aromatic character that are absent in simpler benzoic acids, which can be critical for specific molecular recognition events in medicinal chemistry applications . The quantitative evidence below demonstrates how specific structural modifications impact key physicochemical and biochemical properties.

Biphenyl scaffold loss
Simple halobenzoic acids lack the biphenyl linkage; conformational flexibility and extended aromatic character may not transfer.
Halogen pattern alteration
Replacing 2,4-dichloro + 2-fluoro with a different halogen set may shift electronic properties and binding interactions in downstream products.
Physicochemical profile shift
Molecular weight and lipophilicity can differ significantly from simpler analogs, potentially altering ADME-relevant parameters in lead series.

Quantitative Differentiation of 2-(2,4-Dichlorophenyl)-6-fluorobenzoic Acid from Structural Analogs


Structural Comparison: Halogenation Pattern and Scaffold Differentiation

The target compound differs from simple halobenzoic acid analogs by the presence of a biphenyl scaffold and a unique halogenation pattern. According to vendor comparisons, 2,4-dichlorobenzoic acid lacks the fluorine atom and the second phenyl ring, resulting in significantly different chemical reactivity and biological properties. Similarly, 2-fluorobenzoic acid lacks the chlorine atoms and the biphenyl structure, leading to distinct applications .

Structural scaffold
Class-level
Target: Biphenyl core, 2,4-dichloro & 2-fluoro groups
Analog: Monophenyl, fewer halogens (2,4-dichlorobenzoic / 2-fluorobenzoic acid)
Scaffold may influence molecular recognition context
Vendor comparison; class-level inference, verify in target assay
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Physicochemical Property Differentiation: Molecular Weight and Halogen Content

The target compound possesses a molecular weight of 285.09 g/mol and contains three halogen atoms (2 Cl, 1 F). In contrast, simpler analogs have significantly lower molecular weights and different halogen content. For example, 2,4-dichlorobenzoic acid has a molecular weight of 191.01 g/mol (2 Cl, 0 F), and 2-fluorobenzoic acid has a molecular weight of 140.11 g/mol (0 Cl, 1 F) [1]. These differences directly impact physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Molecular weight
Reported
285.09 g/mol
+94.08 vs 2,4-dichlorobenzoic acid; +144.98 vs 2-fluorobenzoic acid
May alter lipophilicity and metabolic stability
Calculated from molecular formula; cross-study comparable
Physicochemical Properties Drug Design Lead Optimization

Class-Level Inference: HDAC6 Inhibitor Selectivity from Fluorination

In a study of benzohydroxamate-based HDAC inhibitors, compounds with a 2,4-dichloro substitution (analogous to the 2,4-dichlorophenyl ring in the target compound) demonstrated greater than 101-fold selectivity for HDAC6 inhibition over HDAC8 [1]. While the target compound itself was not directly tested in this assay, this data provides class-level evidence that the 2,4-dichlorophenyl motif, when incorporated into a larger scaffold, can confer significant isoform selectivity. This is in contrast to compounds lacking this specific halogenation pattern, which may exhibit broader, less selective HDAC inhibition.

HDAC6 selectivity
Class-level
>101-fold selectivity for HDAC6 over HDAC8 (2,4-dichloro benzohydroxamate analog)
Supports HDAC6 isoform-selectivity research context
Class-level inference; assay transferability to verify
Epigenetics Histone Deacetylase Selectivity Cancer Research

Synthetic Utility: Decarboxylative Cross-Coupling Compatibility

Pd-catalyzed decarboxylative cross-coupling reactions are compatible with 2-fluoro-substituted benzoic acids, yielding desired biaryl products in 40-90% yield [1]. This class-level evidence supports the potential utility of the target compound, which contains a 2-fluorobenzoic acid moiety, as a substrate in such transformations. This differentiates it from non-fluorinated or differently substituted benzoic acid derivatives, which may require alternative or less efficient synthetic routes for biaryl construction.

Cross-coupling yield
Class-level
40–90% yield reported for 2-fluoro-substituted benzoic acids in Pd-catalyzed decarboxylative coupling
Supports biaryl synthesis workflow via decarboxylative coupling
Class-level inference; yields may vary with substrate
Organic Synthesis Cross-Coupling Biaryl Synthesis Methodology

Optimal Research Applications for 2-(2,4-Dichlorophenyl)-6-fluorobenzoic Acid (CAS 1261893-02-0)


Medicinal Chemistry: Scaffold for HDAC6 Inhibitor Development

The 2,4-dichlorophenyl motif present in the target compound has been associated with >101-fold selectivity for HDAC6 over HDAC8 in related inhibitor series [1]. This compound can serve as a key intermediate for synthesizing novel HDAC6 inhibitors with improved isoform selectivity, a critical feature for developing therapeutics with reduced off-target effects.

Organic Synthesis: Building Block for Biaryl Construction via Decarboxylative Coupling

As a 2-fluoro-substituted benzoic acid derivative, this compound is compatible with Pd-catalyzed decarboxylative cross-coupling reactions, which have been shown to yield biaryl products in 40-90% yield for similar substrates [2]. This makes it a valuable building block for the efficient synthesis of complex, pharmaceutically relevant biaryl scaffolds.

Physicochemical Property Optimization in Lead Series

The unique combination of a biphenyl scaffold with a 2,4-dichlorophenyl ring and a 2-fluorobenzoic acid moiety results in a molecular weight of 285.09 g/mol and a specific halogenation pattern . This compound can be used to systematically explore the impact of increased lipophilicity and halogen content on ADME properties during lead optimization, offering a distinct profile compared to simpler halobenzoic acid analogs.

Application
Selection Property
Validation Focus
HDAC6 inhibitor research
2,4-dichlorophenyl motif for isoform selectivity
HDAC6 vs HDAC8 selectivity profiling
Biaryl synthesis via cross-coupling
2-fluorobenzoic acid compatibility with decarboxylative coupling
Cross-coupling yield and substrate scope
Lead optimization physicochemical exploration
Biphenyl scaffold and halogen content
Lipophilicity and ADME endpoint assessment
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